(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Overview
Description
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a nitro group, an allyl group, and a methylsulfonyl group
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitro and allyl groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The nitro group is often found in antimicrobial and anticancer agents, suggesting possible applications in these areas.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzo[d]thiazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the nitrobenzo[d]thiazole derivative with an appropriate benzaldehyde derivative under basic conditions.
Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the benzamide using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Potassium carbonate in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the allyl group could form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide: can be compared to other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and allyl groups, along with the benzo[d]thiazole core, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-14-9-8-12(21(23)24)11-15(14)27-18(20)19-17(22)13-6-4-5-7-16(13)28(2,25)26/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXBUAYYEMEXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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